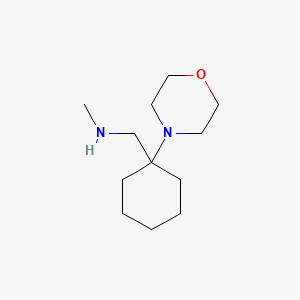

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine

説明

Historical Context and Discovery

The development of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine emerges from the broader historical trajectory of arylcyclohexylamine research, which began with the synthesis of 1-phenylcyclohexan-1-amine in 1907. The systematic investigation of arylcyclohexylamine compounds gained momentum following the discovery of phencyclidine in 1926, though pharmaceutical industry research did not commence until the 1950s. The morpholine component of this compound traces its lineage to the extensive research into morpholine-containing pharmaceuticals, which have demonstrated significant therapeutic potential across multiple therapeutic areas. Patent literature from the early 2000s indicates growing interest in methyl-substituted naphthalenemethanamine derivatives, suggesting that research into structurally related compounds was expanding during this period. The specific synthesis pathways for this compound have been refined through advances in morpholine chemistry, particularly the development of green synthesis methodologies that allow for selective monoalkylation of amines to produce morpholine derivatives.

The compound's emergence in chemical databases and supplier catalogs during the 2000s reflects the increasing recognition of morpholine-containing structures in drug discovery programs. Contemporary synthetic approaches to morpholine derivatives have emphasized the conversion of 1,2-amino alcohols into morpholine structures through annulation reactions, providing efficient routes to compounds like this compound. The historical development of related cyclohexylamine derivatives, including those used as intermediates in pharmaceutical synthesis, has established important precedents for the synthetic methodologies applicable to this compound. Research initiatives in the pharmaceutical industry have increasingly focused on heterocyclic compounds containing both morpholine and cyclohexyl moieties, reflecting their potential for diverse biological activities.

Classification within Arylcyclohexylamines

This compound belongs to the broader arylcyclohexylamine chemical class, which encompasses pharmaceutical, designer, and experimental drugs characterized by a cyclohexylamine unit with an aryl moiety attachment. Within this classification system, the compound represents a unique subclass where the traditional aryl group is replaced by a morpholine-substituted cyclohexyl framework. The structural architecture of arylcyclohexylamines typically features the aryl group positioned geminal to the amine, with the amine functionality usually being secondary or tertiary rather than primary. In the case of this compound, the methylated amine represents a secondary amine configuration, consistent with the most commonly encountered nitrogen substituents in this chemical class.

The morpholine component introduces additional heterocyclic complexity that distinguishes this compound from simpler arylcyclohexylamine derivatives. Morpholine rings are classified as six-membered heterocycles containing both nitrogen and oxygen atoms, positioning them among the most extensively utilized heterocycles in medicinal chemistry applications. The pharmacological profile of arylcyclohexylamine derivatives typically involves interactions with multiple receptor systems, including antagonistic effects at N-methyl-D-aspartate receptors, dopamine reuptake inhibitory properties, and μ-opioid receptor agonistic activities. Additional reported activities within this class include sigma receptor agonism, nicotinic acetylcholine receptor antagonism, and dopamine receptor agonism. The unique structural features of this compound suggest potential for novel pharmacological profiles within the established arylcyclohexylamine framework.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its representation of contemporary approaches to heterocyclic synthesis and its potential as a synthetic intermediate for more complex molecular architectures. Morpholine-containing compounds have gained prominence in central nervous system drug discovery, with the morpholine ring serving as a crucial pharmacophore in numerous therapeutic applications. The compound's structure exemplifies the current trend toward incorporating multiple heterocyclic moieties within single molecular frameworks to achieve enhanced pharmacological selectivity and improved physicochemical properties. Recent synthetic methodologies have emphasized the development of diastereoselective and diastereoconvergent syntheses for substituted morpholine congeners, with particular attention to the construction of conformationally rigid morpholine structures.

The compound serves as an important example of the challenges and opportunities presented by morpholine chemistry, particularly in the context of selective monoalkylation reactions that avoid unwanted bis-alkylation products. Green synthesis approaches have been developed specifically for morpholine derivatives, utilizing inexpensive reagents such as ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. These methodologies are particularly relevant to this compound synthesis, as they provide efficient pathways for constructing the morpholine ring system while maintaining selectivity for desired alkylation patterns. The compound's structural complexity also makes it valuable for investigating stereoelectronic effects in heterocyclic chemistry, particularly the influence of pseudo axial strain and anomeric effects in determining reaction outcomes.

Research into compounds structurally related to this compound has revealed important insights into the relationship between molecular structure and biological activity, particularly in the context of neurotransmitter reuptake inhibition. The discovery of novel cyclohexylarylamine chemotypes with potent inhibition of serotonin, norepinephrine, and dopamine transporters has highlighted the potential for this compound class in treating major depressive disorder. The structural features present in this compound, including the cyclohexyl framework and nitrogen-containing substituents, align with pharmacophoric requirements identified for effective neurotransmitter reuptake inhibition.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical development, with particular emphasis on morpholine-containing compounds as privileged scaffolds in drug discovery. Contemporary research initiatives have focused extensively on the pharmacokinetic and pharmacodynamic properties of arylcyclohexylamine derivatives, with comprehensive studies examining their metabolism, distribution, and clinical effects. The compound has emerged in various chemical databases and research publications as part of systematic investigations into morpholine chemistry and its applications in medicinal chemistry. Recent synthetic developments have emphasized the importance of morpholine derivatives in pharmaceutical applications, with morpholines ranking among the most frequently utilized heterocycles in newly approved drug compounds.

Current methodological advances in morpholine synthesis have direct implications for the preparation and study of this compound, particularly through the development of ring-closing metathesis approaches and photoredox-mediated radical processes. These synthetic innovations have enabled more efficient construction of complex morpholine derivatives while providing enhanced control over stereochemical outcomes. The compound's presence in contemporary chemical supplier catalogs and research databases indicates active commercial interest in its potential applications. Research groups have increasingly focused on understanding the structure-activity relationships of morpholine-containing compounds, with particular attention to their interactions with various biological targets including acetylcholinesterase, monoamine oxidase, and muscarinic acetylcholine receptors.

The integration of computational chemistry approaches with experimental synthetic work has become increasingly important in current research on compounds like this compound, enabling more precise prediction of pharmacological properties and synthetic accessibility. Contemporary research emphasis on understanding the metabolic pathways and biotransformation of arylcyclohexylamine derivatives has provided important insights into their potential therapeutic applications and safety profiles. The compound's structural features make it particularly relevant to ongoing investigations into the relationship between molecular architecture and biological activity in heterocyclic drug candidates, contributing to the broader understanding of how morpholine-containing compounds interact with biological systems.

特性

IUPAC Name |

N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-13-11-12(5-3-2-4-6-12)14-7-9-15-10-8-14/h13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEQGTYSDSKVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCCCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672362 | |

| Record name | N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-83-4 | |

| Record name | N-Methyl-1-(4-morpholinyl)cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[1-(morpholin-4-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclohexyl-Morpholine Intermediate Synthesis

While direct literature on this exact intermediate is scarce, related patent methods for preparing morpholine derivatives and cyclohexyl amines provide insight:

- Morpholine derivatives can be synthesized via cyclization of amino alcohols or by substitution reactions involving morpholine and halogenated cyclohexane derivatives.

- Typical reaction conditions involve moderate temperatures (100–200 °C) and pressures (1–5 atm) without requiring catalysts or using Lewis acids for activation.

N-Methylation Techniques

Two main approaches to N-methylation are commonly used:

- Direct methylation using methyl carbonate or methyl iodide under controlled conditions.

- Reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

A patent (CN103121978A) describes a catalyst-free method for preparing N-methylmorpholine by reacting morpholine with methyl carbonate at temperatures from 100 to 200 °C and pressures up to 5 MPa, achieving product purification by distillation. This method avoids hazardous hydrogenation steps and expensive catalysts, offering a safer and simpler route.

Detailed Example: Catalyst-Free N-Methylation Using Methyl Carbonate

| Parameter | Condition Range | Notes |

|---|---|---|

| Reactants | Morpholine : Methyl carbonate | Molar ratio 1 : 0.5–1 |

| Temperature | 100–200 °C | Optimal at 150 °C |

| Pressure | 0.1–5 MPa | Atmospheric to elevated pressure |

| Reaction Time | 1–10 hours | Longer times at lower temperatures |

| Catalyst | None | Simplifies process, reduces cost |

| Purification | Distillation | High purity N-methylmorpholine |

This method yields N-methylmorpholine efficiently and can be adapted for related amines by substituting morpholine with other amine substrates.

Alternative Approaches: Amide Intermediate Hydrolysis

A related synthetic strategy for N-methyl amines involves:

- Formation of an N-methyl formamide intermediate by reacting N-methylformamide with a halomethylated precursor in the presence of a base and phase transfer catalyst.

- Hydrolysis of the formamide under acidic or basic conditions to release the N-methyl amine.

Although this method is described for naphthalenemethanamine derivatives (WO2004080945A1), the approach can be adapted for cyclohexyl morpholine derivatives by selecting appropriate halogenated cyclohexyl precursors and reaction conditions.

Key reaction conditions include:

| Step | Conditions | Notes |

|---|---|---|

| Formamide formation | 20–80 °C, mild base (KOH, NaOH), phase transfer catalyst | Solvents: benzene, toluene, cyclohexane |

| Hydrolysis | Reflux in 10% aqueous sulfuric acid or NaOH solution | 4 hours typical |

| Purification | Acid-base extraction, vacuum distillation | High purity product |

This method avoids expensive hydrogenation catalysts and harsh conditions, favoring scalability and cost-effectiveness.

Comparative Analysis of Preparation Methods

| Aspect | Catalyst-Free Methyl Carbonate Method | Amide Intermediate Hydrolysis Method |

|---|---|---|

| Catalyst Requirement | None | Mild base and phase transfer catalyst |

| Reaction Temperature | 100–200 °C | 20–80 °C (amide formation), reflux (hydrolysis) |

| Pressure | Up to 5 MPa | Atmospheric |

| Reaction Time | 1–10 hours | Several hours |

| Purification | Distillation | Acid-base workup + distillation |

| Safety and Cost | Safer, no hydrogenation | Avoids expensive Pt/C catalysts |

| Scalability | High | High |

Research Findings and Notes

- The catalyst-free methyl carbonate method reduces safety risks associated with hydrogenation and explosive gases.

- The amide intermediate method allows for selective N-methylation with minimal by-products.

- Both methods provide routes that can be adapted to synthesize N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine by choosing appropriate starting materials.

- Purification by distillation and acid-base extraction ensures high purity, critical for pharmaceutical or specialty chemical applications.

化学反応の分析

Types of Reactions

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been evaluated for its ability to modulate pre-mRNA splicing, showing significant antitumor activity in various cancer cell lines. For instance, research indicated that certain derivatives of this compound could selectively target tumors with specific genetic mutations, enhancing therapeutic efficacy ( ).

Mechanism of Action

The mechanism through which N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine exerts its effects involves the inhibition of key enzymes involved in cancer cell proliferation. This modulation can lead to reduced tumor growth and improved survival rates in experimental models ( ).

Neuropharmacology

Potential as a Neuromodulator

The compound has been investigated for its neuropharmacological properties, particularly in relation to its effects on neurotransmitter systems. Its structure suggests potential interactions with serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as depression and anxiety ( ).

Industrial Applications

Chemical Manufacturing

this compound is utilized as an intermediate in the synthesis of various chemicals. It serves roles as a curing agent in epoxy resins and as a softener and pH regulator in textile processing ( ). Its ability to enhance product stability and performance makes it valuable in industrial formulations.

Corrosion Inhibition

The compound has been reported to function effectively as a corrosion inhibitor, particularly in metalworking fluids and coatings. Its application helps prolong the lifespan of metal products by preventing oxidative damage ( ).

Data Table: Summary of Applications

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of this compound analogs on colon cancer cell lines, researchers found that specific modifications to the compound's structure significantly enhanced its antiproliferative activity. The results indicated that certain derivatives could inhibit tumor growth effectively in vivo, demonstrating promise for future cancer therapies.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's neuropharmacological properties revealed that it could modulate serotonin levels in animal models, suggesting potential applications in treating mood disorders. Behavioral assessments showed improvements in anxiety-like behaviors following treatment with the compound.

作用機序

The mechanism of action of N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

類似化合物との比較

Chemical Structure :

- Molecular Formula : C₁₂H₂₄N₂O

- Molecular Weight : 212.33 g/mol

- CAS Registry Number : 938458-83-4

- Physical State : Liquid (purity: 95–99%)

- Applications : Used in pharmaceutical R&D and organic synthesis as a key intermediate .

The compound features a cyclohexyl group substituted with a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) and an N-methylmethanamine side chain.

Comparison with Structurally Similar Compounds

N-Methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine

- Molecular Formula : C₁₃H₂₆N₂

- Molecular Weight : 210.36 g/mol

- CAS : 41805-50-9

- Key Differences :

- Substituent : Piperidine (a six-membered saturated ring with one nitrogen atom) replaces morpholine.

- Polarity : Lacks the oxygen atom in morpholine, reducing polarity and water solubility.

- Applications : Similar use in synthesis but may exhibit altered pharmacokinetics due to reduced hydrogen-bonding capacity .

1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₁₆H₁₆FN₄OS

- Molecular Weight : 331.10 g/mol

- Structural Features : Contains a thiazole ring (aromatic heterocycle with nitrogen and sulfur) and fluorophenyl group.

- Pharmacological Activity : Acts as a CFTR potentiator, highlighting the role of heterocycles in targeting ion channels. Contrasts with the morpholine derivative’s undefined biological role .

5-Iodo-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Molecular Formula: Not explicitly stated (complex structure with pyrrolopyrimidine core).

- Key Features : Incorporates a tetrahydro-2H-pyran (oxygen-containing ring) and iodine substituent.

- Synthesis : Prepared via alkylation at 90°C, emphasizing thermal stability differences compared to the milder conditions used for the morpholine derivative .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight | Polarity | Water Solubility | Lipophilicity |

|---|---|---|---|---|

| N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine | 212.33 | Moderate | Low | Moderate |

| N-Methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine | 210.36 | Low | Very Low | High |

| 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide | 331.10 | High | Moderate | Low |

Key Observations :

Pharmacological Potential

- Morpholine Derivative: No direct biological data, but structural analogs (e.g., thiazole compounds) show activity as ion channel modulators .

- Piperidine Analog : Similar undefined activity but may exhibit better blood-brain barrier penetration due to higher lipophilicity .

生物活性

N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, a compound with a unique structural profile, exhibits significant biological activity that has garnered attention in various fields, particularly neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a cyclohexyl group, contributing to its distinctive chemical behavior. Its molecular formula is C₁₁H₁₅N₂O, with a molecular weight of approximately 209.34 g/mol. This combination of functional groups enhances the compound's stability and reactivity, making it a promising candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential effects on various neurotransmitter systems and its antimicrobial properties.

Neuropharmacological Effects

Research indicates that this compound may interact with key neurotransmitter transporters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In particular, studies have shown that it possesses potent inhibitory effects on these transporters, which are crucial for mood regulation and cognitive functions:

- Serotonin Transporter (SERT) : IC50 values suggest significant inhibition potential.

- Norepinephrine Transporter (NET) : Similar patterns of inhibition have been observed.

- Dopamine Transporter (DAT) : The compound also shows activity against DAT, which may influence reward pathways in the brain .

These interactions suggest that this compound could be beneficial in treating mood disorders such as depression.

Antimicrobial Activity

In addition to its neuropharmacological effects, preliminary studies indicate that this compound may exhibit antimicrobial properties. The exact mechanisms remain to be fully elucidated, but the compound's ability to disrupt microbial cell function could lead to potential applications in developing new antimicrobial agents.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it modulates the activity of specific receptors or enzymes involved in neurotransmitter signaling pathways. The compound's binding affinity for various targets can lead to altered signaling cascades that affect cellular responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Neurotransmitter Interaction Study :

-

Antimicrobial Efficacy :

- Investigations into the antimicrobial properties revealed that this compound could inhibit bacterial growth in vitro, suggesting potential for further development as an antimicrobial agent.

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Neurotransmitter Inhibition | Serotonin Transporter (SERT) | 169 | Mood enhancement potential |

| Neurotransmitter Inhibition | Norepinephrine Transporter (NET) | 85 | Potential antidepressant effect |

| Neurotransmitter Inhibition | Dopamine Transporter (DAT) | 21 | Influence on reward pathways |

| Antimicrobial Activity | Various Bacterial Strains | Not specified | Inhibition of bacterial growth |

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic substitution reactions. For example, reacting a cyclohexyl precursor (e.g., 1-morpholin-4-ylcyclohexyl chloride) with methylamine under reflux conditions in a polar aprotic solvent like DMF or DMSO. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates and drive the reaction forward . Optimization includes adjusting reaction time (2–6 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of precursor to methylamine). Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structural conformation of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions on the cyclohexyl ring and morpholine moiety. For instance, methyl groups adjacent to nitrogen exhibit distinct shifts (δ ~2.3–2.7 ppm for N-methyl) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the morpholine and cyclohexyl groups. SHELX software is widely used for refinement, particularly for resolving hydrogen bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₂₃N₃O: 225.18 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Answer:

- Cytotoxicity Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based luminescence .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for σ or NMDA receptors) quantify affinity (Ki). Structural analogs with morpholine groups show activity in neurological targets .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with neurological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with receptors (e.g., NMDA or serotonin transporters). Focus on hydrogen bonding with morpholine oxygen and hydrophobic interactions with the cyclohexyl ring .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM/PBSA) refine binding affinity predictions .

Q. What strategies resolve discrepancies in reported IC₅₀ values across cell lines?

Answer:

- Standardized Protocols : Ensure consistent cell passage numbers, incubation times, and assay conditions (e.g., serum concentration).

- Metabolic Profiling : LC-MS/MS identifies metabolites that may alter potency. For example, N-demethylation or morpholine ring oxidation could reduce activity .

- Data Normalization : Use reference compounds (e.g., cisplatin) as internal controls to account for inter-lab variability .

Q. How can conflicting NMR data during structural elucidation be addressed?

Answer:

- Dynamic NMR Experiments : Variable-temperature ¹H NMR resolves conformational exchange broadening in the cyclohexyl ring .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry. SHELXL refines disorder models in morpholine substituents .

Methodological Challenges and Solutions

Q. What purification techniques maximize yield while retaining stereochemical integrity?

Answer:

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。